molecular formula C22H20FNO B154506 1-Benzhydryl-3-(3-fluorophenoxy)azetidine CAS No. 132924-41-5

1-Benzhydryl-3-(3-fluorophenoxy)azetidine

Cat. No.: B154506
CAS No.: 132924-41-5
M. Wt: 333.4 g/mol
InChI Key: BHELLAOXDCZWRB-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(3-fluorophenoxy)azetidine is a synthetic organic compound with the molecular formula C22H20FNO and a molecular weight of 333.40 g/mol This compound is characterized by the presence of a benzhydryl group, a fluorophenoxy group, and an azetidine ring

Preparation Methods

The synthesis of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine involves several steps, typically starting with the preparation of the azetidine ring followed by the introduction of the benzhydryl and fluorophenoxy groups. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Benzhydryl-3-(3-fluorophenoxy)azetidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzhydryl-3-(3-fluorophenoxy)azetidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

1-Benzhydryl-3-(3-fluorophenoxy)azetidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-benzhydryl-3-(3-fluorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO/c23-19-12-7-13-20(14-19)25-21-15-24(16-21)22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14,21-22H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHELLAOXDCZWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3.9 g (0.035 mol) of 3-fluorophenol in 250 mL of acetonitrile, was added 6.3 g (0.045 mol) of K2CO3 followed by 12.25 g (0.039 mol) of 1-(diphenylmethyl)-3-methane sulfonyl azetidine, prepared according to the procedure of Example 1a, Step 4. The reaction mixture was heated at 75° C. for 18 h. The solvent was removed under vacuo, and the residue was taken up in a mixture of ether and water. The aqueous layer was extracted with ether, the combined extracts were dried over magnesium sulfate, and the solvent was removed under vacuo. The product was filtered through 500 mL of silica gel, eluted with 50% CH2Cl2/hexane then 15% ethyl acetate/hexane to give 3.4 g of the title compound: mp 81-82° C. 1H NMR (300 MHz, CDCl3) δ 3.17 (dd, 2H), 3.72 (dd, 2H), 4.46 (s, 1H), 4.77 (m, 1H), 6.48 (dd, 1H), 6.53 (dd, 1H), 6.63 (m, 1H), 7.22 (m, 3H), 7.29 (m, 4H), 7.31 (dd, 4H); MS (ES) m/z (relative intensity): 334 (M++H).
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
12.25 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound (D22) (1.93 g) was prepared according to the experimental procedure described in Description 21 starting from 1-benzhydrylazetidin-3-yl methanesulfonate (D19) (2.5 g, 7.87 mmol) and 3-fluorophenol (0.642 ml, 7.16 mmol).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.642 mL
Type
reactant
Reaction Step Two

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